molecular formula C6H2ClF3OS B1349903 2-Chloro-5-trifluoroacetylthiophene CAS No. 771-83-5

2-Chloro-5-trifluoroacetylthiophene

Cat. No.: B1349903
CAS No.: 771-83-5
M. Wt: 214.59 g/mol
InChI Key: LJMKUBCRLMOZNU-UHFFFAOYSA-N
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Description

2-Chloro-5-trifluoroacetylthiophene is an organic compound with a molecular weight of 215.6 . Its IUPAC name is 1-(5-chloro-1H-1lambda3-thiophen-2-yl)-2,2,2-trifluoroethan-1-one .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several derivatives are also used in the pharmaceutical and veterinary industries .


Physical and Chemical Properties Analysis

This compound is stored at a temperature between 28°C . More detailed physical and chemical properties can be found in databases like PubChem and ChemicalBook .

Scientific Research Applications

1. Spectroscopy and Conformational Studies

Research on related thiophene derivatives, such as 2-trifluoroacetyl derivatives of benzo[b]thiophene, has focused on spectroscopic analysis like 1H NMR spectra. These studies measure long-range coupling constants and interpret chemical shifts to deduce the conformation of these molecules. Such research is crucial in understanding the structural and electronic properties of thiophene derivatives, including 2-Chloro-5-trifluoroacetylthiophene (Benassi et al., 1984).

2. Synthesis and Biological Activity

Thiophene derivatives have been synthesized for various biological applications. For instance, 2,5-bisarylthiophenes, which share structural similarities with this compound, have been tested for their antimicrobial and antioxidant activities. Such compounds have shown significant activities against bacteria like E. coli, indicating potential in drug development (Rasool et al., 2016).

3. Pharmaceutical Applications

Studies have focused on thiophene derivatives as class II histone deacetylase (HDAC) inhibitors, indicating their potential in cancer therapy. For instance, 2-trifluoroacetylthiophene oxadiazoles have been identified as potent and selective inhibitors, showcasing the therapeutic potential of thiophene derivatives in medical research (Muraglia et al., 2008).

4. Polymer Science

Thiophene derivatives are also significant in the field of polymer science. They are used as monomers in the synthesis of conductive polymers, which have applications in electronic and photonic devices. Research in this area focuses on controlling the molecular weight and properties of these polymers for specific applications (Bronstein & Luscombe, 2009).

Future Directions

The future directions of 2-Chloro-5-trifluoroacetylthiophene and its derivatives are promising. It is expected that many novel applications will be discovered in the future . The compound’s derivatives are currently undergoing clinical trials, and many candidates have been granted market approval .

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3OS/c7-4-2-1-3(12-4)5(11)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMKUBCRLMOZNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374077
Record name 2-Chloro-5-trifluoroacetylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771-83-5
Record name 2-Chloro-5-trifluoroacetylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 771-83-5
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